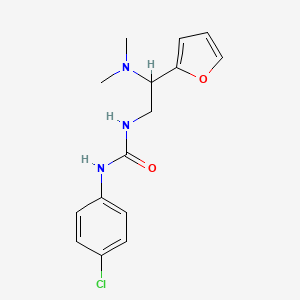

1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea

Description

1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea is a urea derivative featuring a 4-chlorophenyl group, a dimethylaminoethyl moiety, and a furan-2-yl substituent. The urea backbone is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions critical for target binding. The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the dimethylaminoethyl and furan groups may influence solubility and receptor affinity.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2/c1-19(2)13(14-4-3-9-21-14)10-17-15(20)18-12-7-5-11(16)6-8-12/h3-9,13H,10H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNVSMVLRVYLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with an appropriate isocyanate to form an intermediate urea derivative.

Introduction of the Furan Ring: The intermediate is then reacted with a furan derivative under controlled conditions to introduce the furan ring.

Dimethylamino Group Addition: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the synthesis in multiple stages.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: As a potential pharmacophore for drug development.

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Material Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Variations : The adamantyl group in Compound 5b increases rigidity and lipophilicity compared to the target compound’s furan, which may influence blood-brain barrier penetration .

Pharmacological and Mechanistic Insights

While direct activity data for the target compound are absent, analogs provide clues:

- FAK Activation: M64, a structural analog with a pyridinyl group, activates focal adhesion kinase (FAK), suggesting that the urea-dimethylaminoethyl-aromatic scaffold is critical for kinase modulation .

Biological Activity

1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorophenyl group, a furan moiety, and a dimethylamino substituent, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing chlorophenyl groups have shown effectiveness against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli for related compounds . The presence of halogen substituents is often linked to enhanced antibacterial activity.

Antifungal Activity

The compound's potential antifungal activity has been explored through various in vitro studies.

- Activity Spectrum : Similar derivatives have demonstrated antifungal effects against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM . The structural components, particularly the furan ring, contribute to this bioactivity.

Anticancer Properties

Emerging studies suggest that the compound may possess anticancer properties.

- Mechanism of Action : Preliminary investigations indicate that derivatives might inhibit cell proliferation through apoptosis induction in cancer cell lines. For example, compounds with similar structural motifs have been shown to target specific signaling pathways involved in tumor growth .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several chlorophenyl derivatives, including the compound . The results indicated that it effectively inhibited the growth of E. coli and S. aureus, with an observed reduction in bacterial load within 8 hours of treatment.

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-... | Staphylococcus aureus | 0.0039 |

| Related Compound A | Escherichia coli | 0.025 |

Case Study 2: Antifungal Activity

In another study focusing on antifungal activity, the compound was assessed against several fungal strains. The results demonstrated significant inhibition at varying concentrations.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.